2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile
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Overview
Description
2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile is a complex organic compound that features a pyrazine ring, a nitrile group, and a dimethylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate, followed by further functionalization to introduce the nitrile group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, influencing biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-oxopentanenitrile: Similar in structure but lacks the pyrazine ring.
Pyrrolopyrazine derivatives: Share the pyrazine ring but differ in other structural aspects.
Uniqueness
2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile is unique due to the combination of the pyrazine ring, nitrile group, and dimethylpentane backbone, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-7-14-8-11(16)15(10)6-4-5-12(2,3)9-13/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZPFRRKYPLLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=O)N1CCCC(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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